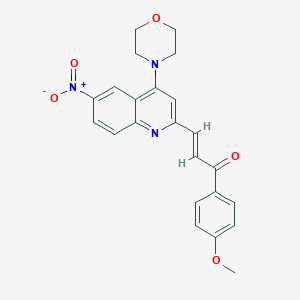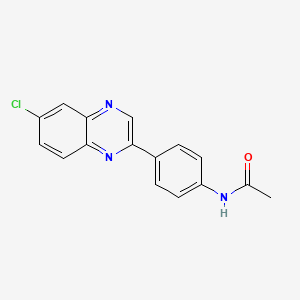![molecular formula C16H14ClNO2 B8146303 N-[3-(4-Chlorophenoxy)-4-methylphenyl]acrylamide](/img/structure/B8146303.png)
N-[3-(4-Chlorophenoxy)-4-methylphenyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
K-975 is a potent, selective, and orally active inhibitor of the transcriptional enhanced associate domain (TEAD) protein. It exhibits a strong inhibitory effect on the protein-protein interactions between yes-associated protein 1 (YAP1) or transcriptional coactivator with PDZ-binding motif (TAZ) and TEAD. This compound has shown significant antitumor activity, particularly against malignant pleural mesothelioma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
K-975 is synthesized through a series of chemical reactions that involve the formation of an acrylamide structure. The compound covalently binds to cysteine 359 located in the palmitate-binding pocket of TEAD . The detailed synthetic route and reaction conditions are proprietary and typically involve high-throughput screening and optimization processes .
Industrial Production Methods
Industrial production of K-975 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and formulated for research use. The production process is designed to meet stringent quality control standards to ensure the consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
K-975 primarily undergoes covalent binding reactions. It forms a covalent bond with cysteine 359 in the palmitate-binding pocket of TEAD through its acrylamide structure .
Common Reagents and Conditions
The synthesis of K-975 involves the use of various reagents, including acrylamide derivatives and other organic compounds. The reactions are typically carried out under controlled conditions to ensure the formation of the desired product .
Major Products Formed
The major product formed from the reactions involving K-975 is the covalently bound TEAD inhibitor. This product exhibits strong inhibitory effects on the protein-protein interactions between YAP1/TAZ and TEAD .
Wissenschaftliche Forschungsanwendungen
K-975 has a wide range of scientific research applications, including:
Cancer Research: K-975 is used to study the inhibition of YAP1/TAZ-TEAD interactions, which are implicated in various cancers, including malignant pleural mesothelioma
Drug Development: The compound is being investigated as a potential therapeutic agent for cancer treatment due to its strong inhibitory effects on TEAD.
Cell Biology: K-975 is used in cell proliferation assays to study its effects on cell growth and protein-protein interactions.
Molecular Biology: Researchers use K-975 to investigate the molecular mechanisms underlying TEAD inhibition and its impact on gene expression.
Wirkmechanismus
K-975 exerts its effects by covalently binding to cysteine 359 in the palmitate-binding pocket of TEAD. This binding inhibits the protein-protein interactions between YAP1/TAZ and TEAD, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . The inhibition of these interactions results in the reduction of tumor growth and the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
K-975 is unique in its strong and selective inhibition of TEAD. Similar compounds include:
TED-347: Another TEAD inhibitor that disrupts the protein-protein interaction between TEAD and YAP1/TAZ.
Verteporfin: A compound that inhibits YAP1-TEAD interaction but with different binding properties and efficacy.
VGLL4-mimicking peptides: These peptides inhibit YAP1/TAZ-TEAD interactions by mimicking the function of vestigial-like family member 4 (VGLL4).
K-975 stands out due to its covalent binding mechanism and high selectivity for TEAD, making it a promising candidate for cancer therapy .
Eigenschaften
IUPAC Name |
N-[3-(4-chlorophenoxy)-4-methylphenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-3-16(19)18-13-7-4-11(2)15(10-13)20-14-8-5-12(17)6-9-14/h3-10H,1H2,2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXAHQSIROUBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Stannane, tributyl[5-(1,3-dioxolan-2-yl)-2-furanyl]-](/img/structure/B8146228.png)
![[(3S,4R,8R,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B8146234.png)
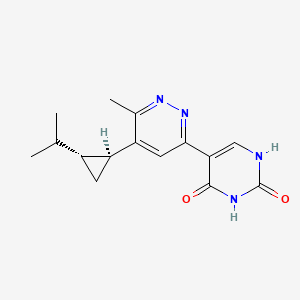
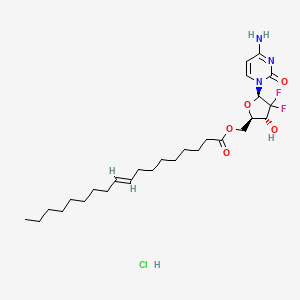
![3H-Naphth[1,2-d]imidazole, 2-(4-bromophenyl)-3-phenyl-](/img/structure/B8146241.png)
![1-((2R,5S)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one](/img/structure/B8146254.png)
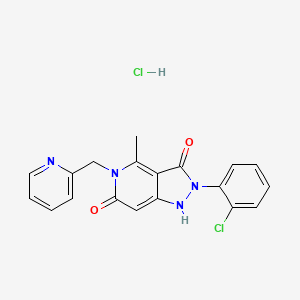
![N-[(4S)-4-benzyl-5-[4-hydroxy-4-[[7-[3-(4-methylpiperazin-1-yl)propanoylamino]-4-oxoquinazolin-3-yl]methyl]piperidin-1-yl]-5-oxopentyl]-9-chloro-5,6,7,8-tetrahydroacridine-3-carboxamide](/img/structure/B8146274.png)
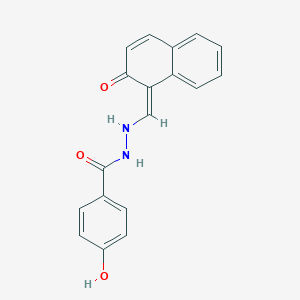
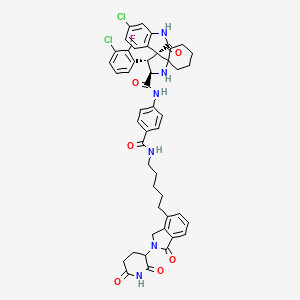
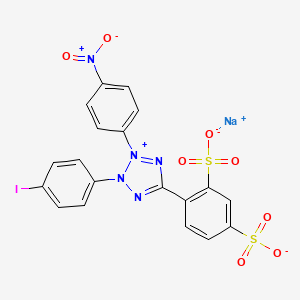
![(2R)-2-[[(1S)-1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid](/img/structure/B8146309.png)
